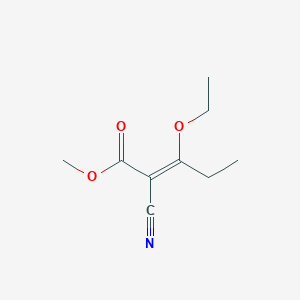
methyl (2Z)-2-cyano-3-ethoxypent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about isomerism .
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions used to synthesize the compound. It can include the starting materials, reagents, catalysts, temperature, pressure, and other conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and spectral properties. Various analytical techniques are used for this purpose .Aplicaciones Científicas De Investigación
1. Radical Addition and Xanthate Transfer
Cyano(ethoxycarbonothioylthio)methyl benzoate, a related compound, has been shown to be an excellent one-carbon radical equivalent for the introduction of an acyl unit through xanthate transfer radical addition to olefins. This process allows for further elaboration of the corresponding adducts and involves a rare 1,5-nitrile translocation (Bagal, de Greef, & Zard, 2006).
2. Crystal Packing Interactions
Ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates utilize unique N⋯π and O⋯π interactions, along with hydrogen bonds, to form specific crystal packing structures. These interactions are not common and contribute to the formation of distinctive zigzag double-ribbons and double-columns in the crystal structure (Zhang, Wu, & Zhang, 2011).
3. Synthesis and Structural Analysis
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a related compound, was synthesized and analyzed. This compound crystallizes in a specific space group, and its structure has been characterized using various spectrometric techniques. It exists in the solid as the enamine tautomer, with specific intramolecular and intermolecular hydrogen bonds (Johnson et al., 2006).
4. Enantioselective Synthesis
A study focused on the asymmetric 1,4-addition of arylboronic acids to (E)-methyl 2-cyano-3-arylpropenoates. This process, catalyzed by a rhodium complex with a chiral diene ligand, yields methyl 3,3-diaryl-2-cyanopropanoates with high enantioselectivity. This method has applications in the asymmetric synthesis of pharmaceuticals, including (R)-tolterodine (Sörgel et al., 2008).
5. Cytotoxic Activity in Triterpenoid Sulfamates
Methyl triterpenoates derived from various acids were converted into corresponding sulfamates and screened for cytotoxic activity against human tumor cell lines. Some compounds demonstrated significant cytotoxicity, indicating potential applications in cancer treatment (Sommerwerk, Heller, & Csuk, 2015).
6. Non-Hydrogen Bond Type Interactions
A unique C⋯π interaction of non-hydrogen bond type was discovered in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, which is rationalized through ab initio computations as being a result of electrostatic interactions. This rare interaction highlights the intricate molecular interactions possible with these compounds (Zhang, Tong, Wu, & Zhang, 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (Z)-2-cyano-3-ethoxypent-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-8(13-5-2)7(6-10)9(11)12-3/h4-5H2,1-3H3/b8-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMKMMIALXAYOM-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C(=O)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C#N)/C(=O)OC)/OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-2-cyano-3-ethoxypent-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2687883.png)

![2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide](/img/structure/B2687887.png)
![3-(3-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2687889.png)
![1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2687891.png)






![5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2687900.png)
methylidene}amino 4-methylbenzoate](/img/structure/B2687901.png)
